This compound can be classified under the following categories:
The source of this compound is primarily from synthetic organic chemistry where it is often synthesized for research purposes.
The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate typically involves the following steps:
Key parameters during synthesis may include:
The molecular structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate can be described as follows:
The molecular formula can be represented as . The structure features:
The spatial arrangement around the triazole and ester groups contributes to the compound's reactivity and interaction with biological targets.
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate may participate in several chemical reactions:
Key parameters for these reactions include temperature control, solvent choice, and reaction time which can significantly influence yields and selectivity.
The mechanism of action for (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate is not extensively documented but can be inferred based on similar compounds:
Triazoles are known for their antifungal properties and potential anticancer activities. The mechanism may involve:
The physical and chemical properties of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate are essential for understanding its behavior in various environments:
The compound should be handled with care due to potential flammability and toxicity associated with similar organic compounds.
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate has several scientific applications:
IUPAC Designation:(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pivalate unambiguously defines the core structure: a 1,2,3-triazole ring N1-bound to phenyl, C4-substituted with a pivaloyloxymethyl group. Alternative nomenclature includes:
Molecular Framework:The compound (C₁₄H₁₇N₃O₂; MW 259.30 g/mol) integrates three distinct domains [1]:
Table 1: Key Structural Parameters
Parameter | Value | Method/Source |
---|---|---|
Molecular formula | C₁₄H₁₇N₃O₂ | Biosynth product data [1] |
Molecular weight | 259.30 g/mol | Biosynth specification [1] |
Purity | ≥95% | Biosynth analytical data [1] |
Critical bond angles (θ) | C4–CH₂–O ≈ 112° | Triazole crystal analogs [3] |
Dihedral (triazole-phenyl) | 40–85° | XRD of related structures [4] [8] |
Crystallographic studies of analogs reveal near-orthogonal alignment between the triazole and aryl planes (dihedral 81.17°) [3], while the pivalate ester adopts rotameric states minimizing steric clash with the triazole ring. The methylene linker’s C–O bond (1.42 Å) is elongated versus typical alkyl esters due to electronic effects from the electron-deficient triazole.
The synthesis of triazole esters evolved through three technological waves:
Table 2: Milestones in Triazole Ester Synthesis
Year | Development | Impact on Title Compound |
---|---|---|
1960s | Huisgen thermal cycloaddition | Non-regioselective, low-yield routes |
2002 | CuAAC discovery (Sharpless/Meldal) | Enabled regiocontrolled synthesis |
2010s | "Click-tail" functionalization | Post-cyclization esterification |
2019 | Solid-phase triazole coupling [2] | Supported synthesis of analogs |
Recent advances exploit flow chemistry and heterogeneous catalysts (e.g., Cu nanoparticles on ZnO) to achieve >90% yields for similar triazole esters, addressing scalability challenges [7].
Steric Shielding: The pivaloyl group’s tert-butyl moiety creates a conical steric barrier (≥150° shielding angle) around the ester carbonyl. This impedes nucleophilic attack and enzymatic degradation (e.g., esterase hydrolysis), enhancing metabolic stability 5–10× versus acetate analogs [1] [9].
Electronic Modulation: The triazole’s dipole (μ = 5.6 D) induces charge polarization in the methylene linker, rendering the ester carbonyl more electrophilic (calculated partial charge δC=O = +0.32e). This facilitates:
Supramolecular Features: Crystal structures demonstrate pairwise N–H···O=C hydrogen bonding (d = 2.02 Å) between triazole protons and carbonyls, forming centrosymmetric dimers. Additional stabilization arises from C–H···π interactions (d = 2.78 Å) involving phenyl rings [3] [8].
Biological Vectorization: The pivalate acts as a pro-moiety for hydroxyl-containing drugs. For example, triazole-alcohol precursors like (1-phenyl-1H-1,2,3-triazol-4-yl)methanol [6] are masked as pivalate esters to enhance lipophilicity (logP +1.2 vs alcohol), facilitating membrane permeation.
Materials Applications: In polymer science, the title compound serves as a crosslinker monomer. Its rigid triazole core and bulky pivalate reduce chain entanglement while providing hydrolytic stability, yielding polymers with Tg ≥ 120°C and tensile strength >45 MPa [7].
Table 3: Functional Advantages of Triazole-Pivalate Hybrids
Property | Triazole Contribution | Pivalate Contribution |
---|---|---|
Metabolic stability | Aromatic resistance to oxidation | Steric blockade of esterases |
Dipole moment | 5.6 D (enhances H-bonding) | Inductive stabilization |
Solid-state packing | π-Stacking (3.5 Å interplanar) | Disrupts crystallization |
Metal coordination | N2/N3 chelation sites | Carbonyl oxygen lone pairs |
This hybrid architecture exemplifies rational molecular design, where electronic complementarity and steric demand converge to create functionally versatile compounds. The discontinued status of the title compound highlights both the challenges in large-scale production of sterically hindered triazoles and opportunities for innovative synthetic solutions [1].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4